molecular formula C20H16N4O B2463460 N-Benzyl-N-(cyanomethyl)-2-pyrimidin-5-ylbenzamide CAS No. 1436261-26-5

N-Benzyl-N-(cyanomethyl)-2-pyrimidin-5-ylbenzamide

Cat. No.: B2463460
CAS No.: 1436261-26-5
M. Wt: 328.375
InChI Key: HQSWDFVHQZRQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-(cyanomethyl)-2-pyrimidin-5-ylbenzamide is a complex organic compound with a molecular formula of C23H18N4O This compound is characterized by the presence of a benzyl group, a cyanomethyl group, and a pyrimidinylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(cyanomethyl)-2-pyrimidin-5-ylbenzamide typically involves multi-step organic reactions. One common method involves the reaction of benzylamine with cyanomethyl pyrimidine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free ball milling and mechanochemical synthesis have been explored to enhance the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(cyanomethyl)-2-pyrimidin-5-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

N-Benzyl-N-(cyanomethyl)-2-pyrimidin-5-ylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Benzyl-N-(cyanomethyl)-2-pyrimidin-5-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-(cyanomethyl)-2-cyclopentylacetamide
  • N-Benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide

Uniqueness

N-Benzyl-N-(cyanomethyl)-2-pyrimidin-5-ylbenzamide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-2-pyrimidin-5-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c21-10-11-24(14-16-6-2-1-3-7-16)20(25)19-9-5-4-8-18(19)17-12-22-15-23-13-17/h1-9,12-13,15H,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSWDFVHQZRQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC=CC=C2C3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.